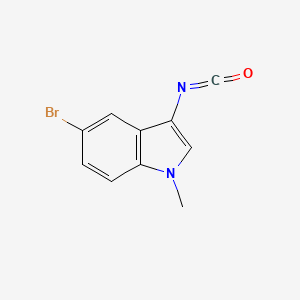

5-溴-3-异氰酸-1-甲基吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

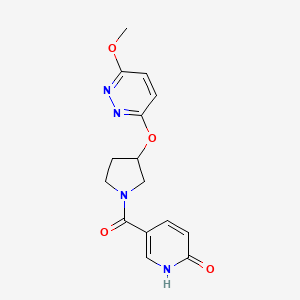

5-Bromo-3-isocyanato-1-methyl-1H-indole is an organic compound with the CAS Number: 1080028-71-2 . It has a molecular weight of 251.08 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-3-isocyanato-1-methyl-1H-indole . The InChI code for this compound is 1S/C10H7BrN2O/c1-13-5-9(12-6-14)8-4-7(11)2-3-10(8)13/h2-5H,1H3 .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-3-isocyanato-1-methylindole is 251.08 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.科学研究应用

合成与表征

一项旨在合成和表征 5-溴-1-甲基革兰胺衍生物的综合实验突出了 5-溴-3-异氰酸-1-甲基吲哚在合成有机化学中作为前体的潜力。通过一系列反应,包括霍夫曼烷基化、曼尼希反应和盐化,从 5-溴吲哚开始,合成了多种衍生物。这一过程不仅增强了学生的实验技能,而且培养了他们对科学研究和创新的兴趣 (陆等人,2021).

抗菌活性

对新型亚甲基桥联苯并异恶唑基咪唑并[2,1-b][1,3,4]噻二唑衍生物的研究,由苯并异恶唑基-3-乙酸和硫代半氨基甲酰肼合成,然后溴化得到 5-溴衍生物,展示了含溴化合物的抗菌潜力。这些化合物在初步筛选 (拉马尼等人,2009).

癌细胞系影响

通过亲电取代合成吲哚和螺吲哚植物抗毒素的 5-溴衍生物突出了它们在癌症研究中的应用。溴化化合物对白血病细胞系表现出增加的抗癌活性,表明溴化吲哚在治疗应用中的潜力 (Očenášová 等人,2015).

抗增殖剂

开发具有特定取代基(包括溴衍生物)的吡啶酮稠合异靛红作为针对各种癌细胞系的抗增殖剂,强调了溴取代化合物在药物化学中的重要性。这些化合物,特别是具有氯和溴取代基的化合物,表现出强大且选择性的活性,突出了它们作为抗癌剂的潜力 (萨利赫等人,2014).

安全和危害

未来方向

Indole and its derivatives have been attracting increasing attention in recent years due to their wide range of biological activities and potential therapeutic applications . They are being explored for their potential use in the treatment of various diseases, as well as in industrial applications such as flavor and fragrance applications . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . These developments suggest promising future directions for research and applications involving indole derivatives like 5-Bromo-3-isocyanato-1-methylindole.

属性

IUPAC Name |

5-bromo-3-isocyanato-1-methylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c1-13-5-9(12-6-14)8-4-7(11)2-3-10(8)13/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSWKIHLYUTWPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Br)N=C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-isocyanato-1-methylindole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2649016.png)

![4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2649017.png)

![6-(4-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2649022.png)

![2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2649030.png)

![rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B2649032.png)

![3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2649034.png)

![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid](/img/structure/B2649035.png)

![N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2649037.png)